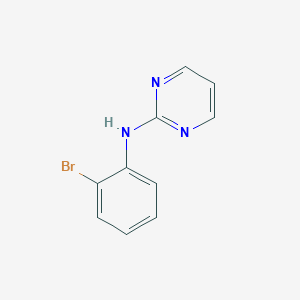
2-(2-Bromophenylamino)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenylamino)pyrimidine is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. It is a pyrimidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenylamino)pyrimidine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell proliferation and differentiation. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
2-(2-Bromophenylamino)pyrimidine has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activation of NF-κB signaling. Additionally, it has been found to have anti-viral activity against the influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Bromophenylamino)pyrimidine in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, it has been found to exhibit various biological activities, making it a potential candidate for drug development. However, one limitation of using this compound is its relatively low yield in the synthesis process, which could make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-Bromophenylamino)pyrimidine. One area of focus could be on its anti-cancer properties, with further studies needed to determine its effectiveness against different types of cancer and its potential for use in combination with other anti-cancer drugs. Additionally, further research could be done to better understand its mechanism of action and to identify other enzymes and signaling pathways that it may be able to inhibit. Finally, research could be done to optimize the synthesis method for this compound, with the goal of increasing the yield and making it more accessible for use in experiments.
In conclusion, 2-(2-Bromophenylamino)pyrimidine is a promising compound with potential applications in scientific research. Its ability to inhibit various enzymes and signaling pathways, as well as its anti-cancer, anti-inflammatory, and anti-viral properties, make it a valuable tool for studying these processes and developing new drugs. Further research is needed to fully understand its mechanism of action and to identify its potential for use in various areas of medicine.
Synthesemethoden
The synthesis of 2-(2-Bromophenylamino)pyrimidine is a multi-step process that involves the reaction of 2-bromoaniline with ethyl cyanoacetate to form 2-(2-bromo-phenyl)-2-cyanoacetamide. This intermediate is then reacted with thiourea to produce the final product, 2-(2-Bromophenylamino)pyrimidine. The yield of this synthesis method is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenylamino)pyrimidine has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, it has been shown to have anti-viral activity against the influenza virus, making it a potential candidate for the development of anti-viral drugs.
Eigenschaften
CAS-Nummer |
127813-30-3 |
|---|---|
Produktname |
2-(2-Bromophenylamino)pyrimidine |
Molekularformel |
C10H8BrN3 |
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
N-(2-bromophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,(H,12,13,14) |
InChI-Schlüssel |
HKALOZYOQMUXJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NC=CC=N2)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=NC=CC=N2)Br |
Synonyme |
2-(2-bromophenylamino)pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



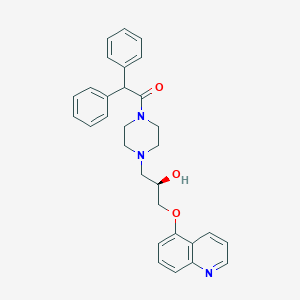
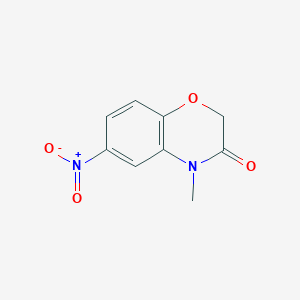
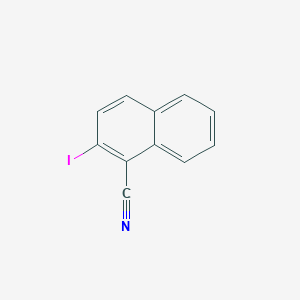
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
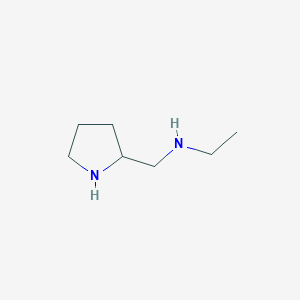
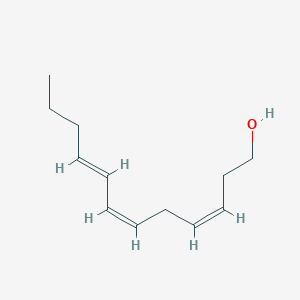
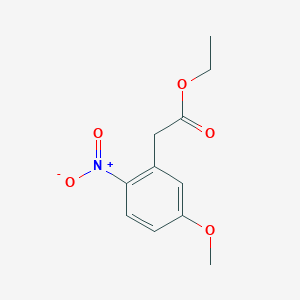
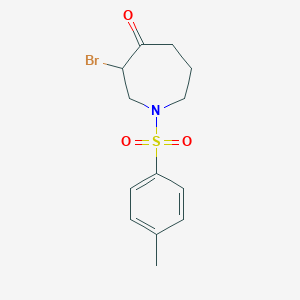
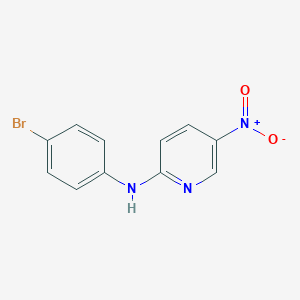
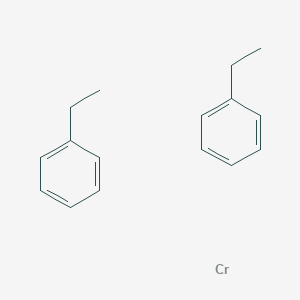
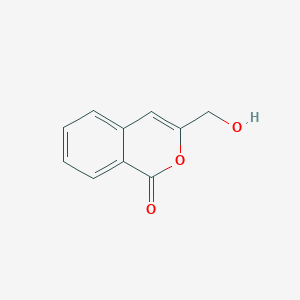
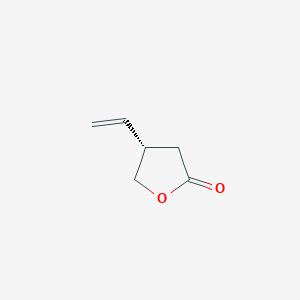
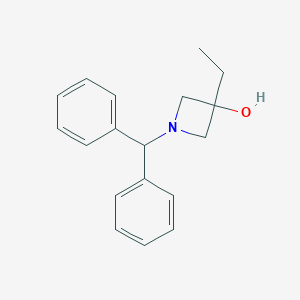
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)